N-ethylhydroxylamine Hydrochloride

Catalog No.
S801468
CAS No.
42548-78-7
M.F
C2H8ClNO
M. Wt
97.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethylhydroxylamine Hydrochloride

CAS Number

42548-78-7

Product Name

N-ethylhydroxylamine Hydrochloride

IUPAC Name

N-ethylhydroxylamine;hydrochloride

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

InChI

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H

InChI Key

LTZZYVWUGIPISL-UHFFFAOYSA-N

SMILES

CCNO.Cl

Canonical SMILES

CCNO.Cl

N-ethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C₂H₇ClN₂O. It is a derivative of hydroxylamine, where an ethyl group replaces one of the hydrogen atoms in the amino group. This compound appears as a white crystalline solid and is soluble in water. It is primarily used in organic synthesis and as a reagent in various

  • Organic Synthesis

    NEHH can act as a reducing agent in organic chemistry. Its ability to donate a hydrogen atom makes it useful for converting certain functional groups like carbonyls (C=O) to alcohols (C-OH). However, more research is needed to determine its efficiency and selectivity compared to other reducing agents PubChem: .

  • Biological Studies

  • Material Science Research

, notably:

  • Nucleophilic Substitution: It can act as a nucleophile, reacting with electrophiles to form various nitrogen-containing compounds.
  • Reductive Amination: This process involves the reaction of carbonyl compounds with N-ethylhydroxylamine to form amines.
  • Oxidation Reactions: N-ethylhydroxylamine can be oxidized to form corresponding oximes or nitroso compounds.

The biological activity of N-ethylhydroxylamine hydrochloride includes:

  • Antioxidant Properties: It has been studied for its potential antioxidant effects, which may help in protecting cells from oxidative stress.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.

The synthesis of N-ethylhydroxylamine hydrochloride typically involves several steps:

  • Starting Material: Hydroxylamine hydrochloride is used as the starting material.
  • Reagents and Conditions:
    • Hydroxylamine hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base (such as sodium carbonate or potassium bicarbonate) in a non-reactive solvent (like water or dichloromethane) at temperatures ranging from 10°C to 60°C for 30 minutes to 6 hours.
    • The resulting product undergoes alkylation with an alkyl halide (commonly ethyl iodide or ethyl bromide).
    • Finally, the tert-butyloxycarbonyl group is cleaved using hydrochloric acid, yielding N-ethylhydroxylamine hydrochloride in high yield and purity .

N-ethylhydroxylamine hydrochloride has several applications:

  • Organic Synthesis: It is widely used as a reagent for synthesizing various organic compounds, particularly in pharmaceutical chemistry.
  • Chemical Analysis: The compound can be employed in analytical chemistry for detecting and quantifying certain functional groups.
  • Potential Therapeutics: Due to its biological properties, it is being explored for potential therapeutic applications.

Research on interaction studies involving N-ethylhydroxylamine hydrochloride indicates its role in various biochemical pathways. It has been shown to interact with different substrates, influencing their reactivity and stability. These interactions are crucial for understanding its function as a reagent in synthetic chemistry and its potential biological effects.

N-ethylhydroxylamine hydrochloride shares similarities with other hydroxylamine derivatives. Below are some comparable compounds:

Compound NameStructureUnique Features
N-MethylhydroxylamineC₂H₇ClN₂OMethyl group instead of ethyl; used in similar reactions .
HydroxylamineNH₂OHParent compound; simpler structure; less stable than derivatives.
N-IsopropylhydroxylamineC₃H₉ClN₂OIsopropyl group; exhibits different reactivity patterns.

Uniqueness of N-Ethylhydroxylamine Hydrochloride

N-ethylhydroxylamine hydrochloride is unique due to its specific ethyl substitution, which influences its reactivity and solubility compared to other hydroxylamines. Its application as an intermediate in pharmaceutical synthesis further distinguishes it from its counterparts.

N-ethylhydroxylamine hydrochloride represents a hydrochloride salt derivative of the organic compound N-ethylhydroxylamine, characterized by the presence of a hydroxylamine functional group substituted with an ethyl group [1]. The compound exhibits a molecular formula of C₂H₈ClNO, reflecting the addition of hydrochloric acid to the parent N-ethylhydroxylamine molecule [2] [3]. The molecular weight of N-ethylhydroxylamine hydrochloride is precisely 97.54 grams per mole, distinguishing it from the free base form which possesses a molecular weight of 61.08 grams per mole [4] [5].

The structural framework consists of a central nitrogen atom bonded to both an ethyl group and a hydroxyl group, with the hydrochloride salt formation occurring through protonation of the nitrogen atom [6]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H, providing a unique structural representation [7]. The corresponding International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is LTZZYVWUGIPISL-UHFFFAOYSA-N, serving as a hashed version of the complete International Union of Pure and Applied Chemistry Standard International Chemical Identifier [8].

Table 1: Basic Chemical Identity and Registration Data for N-ethylhydroxylamine hydrochloride

PropertyValue
Chemical NameN-ethylhydroxylamine hydrochloride
Alternative NameEthanamine, N-hydroxy-, hydrochloride
CAS Registry Number42548-78-7
Molecular FormulaC₂H₈ClNO
Molecular Weight (g/mol)97.54
InChIInChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H
InChI KeyLTZZYVWUGIPISL-UHFFFAOYSA-N
SMILESONCC.[H]Cl
Canonical SMILESCl.CCNO
Physical FormOil

The Simplified Molecular Input Line Entry System notation for N-ethylhydroxylamine hydrochloride is represented as ONCC.[H]Cl, while the canonical Simplified Molecular Input Line Entry System appears as Cl.CCNO [1] [4]. These representations facilitate computational analysis and database searches across various chemical informatics platforms.

Stereochemistry and Conformational Analysis

The stereochemical characteristics of N-ethylhydroxylamine hydrochloride are fundamentally governed by the pyramidal geometry at the nitrogen center, a characteristic feature shared among hydroxylamine derivatives [10]. The nitrogen atom adopts a pyramidal configuration with sp³-like hybridization, deviating from planar geometry due to the presence of a lone pair of electrons [11] [12].

Conformational analysis reveals that hydroxylamine derivatives, including N-ethylhydroxylamine, exist in multiple conformational states with relatively low energy barriers between them [13]. Molecular orbital calculations demonstrate that hydroxylamine and its methylated derivatives exist in two primary conformations separated by energy differences ranging from 2.8 to 6.3 kilocalories per mole [13]. The conformational flexibility arises from rotation about the nitrogen-oxygen bond and pyramidal inversion at the nitrogen center [10].

The nitrogen-oxygen bond length in hydroxylamine derivatives typically measures approximately 1.46 Ångströms, consistent with literature values for similar compounds [14]. The bond angles around the nitrogen atom in hydroxylamine structures generally approximate 103.25 degrees for hydrogen-nitrogen-hydrogen angles, reflecting the pyramidal geometry [15]. This pyramidal arrangement minimizes lone pair-lone pair repulsions between the nitrogen and oxygen atoms [12].

Table 2: Structural and Conformational Parameters

ParameterValueReference Source
N-O Bond Length (Å)1.46 (typical for hydroxylamine derivatives)Literature values for hydroxylamine derivatives
H-N-H Bond Angle (°)103.25 (hydroxylamine reference)NIST CCCBDB experimental data
Conformational Energy Difference (kcal/mol)2.8-6.3 (for hydroxylamine derivatives)Computational studies on methylated hydroxylamines
Pyramidal Structure at NitrogenYes (sp³-like)General hydroxylamine characteristic
Rotation Barrier N-O BondLow barrier (~15 kcal/mol)Literature for trisubstituted hydroxylamines
Hybridization at Nitrogensp³ (pyramidal)Standard for hydroxylamine derivatives

The low barrier to pyramidal inversion at nitrogen, approximately 15 kilocalories per mole for acyclic trialkylhydroxylamines, contributes to the dynamic nature of these molecules [16]. This conformational flexibility allows for rapid interconversion between different spatial arrangements, influencing the compound's chemical reactivity and physical properties [16].

Structural Comparison with Related Hydroxylamines

N-ethylhydroxylamine hydrochloride belongs to the broader family of hydroxylamine derivatives, each characterized by specific substitution patterns on the nitrogen atom [17]. The parent compound, hydroxylamine (NH₂OH), serves as the fundamental structural unit from which all derivatives are conceptually derived [18]. The systematic progression from hydroxylamine to N-substituted derivatives involves sequential replacement of hydrogen atoms bonded to nitrogen with various organic groups [17].

The structural comparison reveals that the nitrogen-oxygen bond character remains consistently single across the hydroxylamine derivative series, with bond lengths showing minimal variation upon methylation or ethylation [13] [19]. This consistency suggests that alkyl substitution does not significantly alter the fundamental electronic structure of the nitrogen-oxygen linkage [19].

Table 3: Structural Comparison with Related Hydroxylamine Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightN-O Bond Character
Hydroxylamine (NH₂OH)7803-49-8H₃NO33.03Single bond, parent compound
N-methylhydroxylamine593-77-1CH₅NO47.06Single bond, mono-substituted
N-ethylhydroxylamine624-81-7C₂H₇NO61.08Single bond, mono-substituted
N,N-dimethylhydroxylamine5725-96-2C₂H₇NO61.08Single bond, di-substituted
N-benzylhydroxylamine621-07-8C₇H₉NO123.15Single bond, aromatic substitution

Among the hydroxylamine derivatives, N-ethylhydroxylamine represents a mono-substituted variant where one hydrogen atom on nitrogen has been replaced by an ethyl group [20]. This substitution pattern influences the compound's physical properties, chemical reactivity, and biological activity compared to both the parent hydroxylamine and other N-substituted derivatives [17] [21].

The electron-donating nature of the ethyl group affects the electron density distribution around the nitrogen center, potentially influencing the compound's reactivity in nucleophilic and radical reactions [17]. Comparative studies indicate that N-alkyl hydroxylamine derivatives with linear alkyl chains exhibit distinct antimicrobial activities and radical scavenging properties relative to their cyclic or aromatic counterparts [17] [21].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for N-ethylhydroxylamine hydrochloride follows systematic naming conventions for hydroxylamine derivatives and their salts [20] [22]. The preferred International Union of Pure and Applied Chemistry name for the free base is N-ethylhydroxylamine, indicating the presence of an ethyl substituent on the nitrogen atom of hydroxylamine [20]. The hydrochloride salt form is systematically named as N-ethylhydroxylamine hydrochloride, clearly identifying both the organic base and the inorganic acid component [1] [2].

Alternative nomenclature systems provide additional designation options for this compound [23] [24]. The Chemical Abstracts Service index name appears as "Ethanamine, N-hydroxy-" for the free base form, reflecting the alternative approach of treating the compound as a derivative of ethanamine with a hydroxy substituent on nitrogen [20] [23]. This naming convention emphasizes the ethylamine backbone with hydroxyl modification rather than the hydroxylamine core with ethyl substitution.

Traditional and commercial naming systems have generated numerous synonyms for N-ethylhydroxylamine and its hydrochloride salt [1] [4]. Common alternative names include N-hydroxyethanamine, ethylhydroxylamine, monohydroxyethylamine, and N-hydroxy-N-ethylamine [24]. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the amine functionality and others highlighting the hydroxylamine character.

Table 4: Nomenclature and Alternative Designations

Naming SystemDesignation
IUPAC Preferred NameN-ethylhydroxylamine hydrochloride
IUPAC Free Base NameN-ethylhydroxylamine
Chemical Abstracts Service Index NameEthanamine, N-hydroxy-, hydrochloride
Alternative Systematic NameN-hydroxyethanamine hydrochloride
Common NamesEthylhydroxylamine hydrochloride, N-ethylhydroxylaminehydrochloride
Abbreviated FormsN-Ethylhydroxylamine HCl

The systematic nomenclature rules for hydroxylamine derivatives specify that N-substituted compounds are named by identifying the substituent groups attached to nitrogen followed by the term "hydroxylamine" [25] [26]. This approach maintains consistency with general organic nomenclature principles while clearly indicating the presence of the characteristic nitrogen-oxygen bond [25].

Chemical Registration and Identification Systems

N-ethylhydroxylamine hydrochloride is registered and catalogued across multiple international chemical identification systems, ensuring consistent recognition and regulatory compliance [27] [28]. The Chemical Abstracts Service Registry Number 42548-78-7 serves as the primary unique identifier for this specific compound, distinguishing it from the free base form and other related derivatives [1] [27]. This registration number provides unambiguous identification regardless of naming variations or structural representations [29] [30].

The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID60436821 represents the compound within the United States Environmental Protection Agency's chemical database system [31]. This identifier facilitates access to toxicological and environmental data through the CompTox Chemicals Dashboard platform [31] [32]. The corresponding Distributed Structure-Searchable Toxicity Database Chemical Identifier DTXCID40387645 provides additional database linkage capabilities [1].

Table 5: Chemical Registration and Identification Systems

Database SystemIdentifierPurpose
Chemical Abstracts Service Registry42548-78-7Primary chemical identification
PubChem Compound Database10219386Public chemical information
DSSTox Substance DatabaseDTXSID60436821Environmental toxicology data
European Community Number844-954-3European regulatory identification
MDL NumberMFCD00144881Chemical database cataloguing
NIST Chemistry WebBookAvailableSpectroscopic and thermodynamic data

The PubChem Compound Identifier 10219386 provides access to comprehensive chemical information through the National Center for Biotechnology Information's public chemical database [33]. This system facilitates cross-referencing with biological activity data, literature citations, and vendor information [33]. The European Community Number 844-954-3 ensures recognition within European Union regulatory frameworks and chemical legislation [1] [5].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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